An In-depth Technical Guide to the Chemical Properties and Potential Applications of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine and its Core Scaffold
An In-depth Technical Guide to the Chemical Properties and Potential Applications of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The 6-oxabicyclo[3.2.1]octane ring system is a fascinating and increasingly important structural motif in the field of medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and the strategic placement of a heteroatom offer a unique scaffold for the design of novel therapeutic agents. This guide focuses on the chemical properties of a specific derivative, (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine, and more broadly, on the characteristics of its parent scaffold that make it a "privileged" structure in drug discovery. While specific data for the title compound is limited in publicly accessible literature, this document will provide a comprehensive overview based on analogous structures and the well-established chemistry of the 6-oxabicyclo[3.2.1]octane core. The insights provided herein are intended to empower researchers to explore the potential of this scaffold in their own drug development programs.
Core Molecular Attributes of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine
(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine is a bicyclic ether amine with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . The core of this molecule is the 6-oxabicyclo[3.2.1]octane framework, which consists of a cyclohexane ring fused with a tetrahydrofuran ring. This rigid bicyclic system significantly influences the molecule's physicochemical properties and its potential interactions with biological targets.
| Property | Value | Source |
| CAS Number | 2155856-06-5 | [1] |
| Molecular Formula | C8H15NO | [2] |
| Molecular Weight | 141.2 g/mol | [2] |
| ** IUPAC Name** | (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine | [1] |
Stereochemistry: A Key Determinant of Biological Activity
The 6-oxabicyclo[3.2.1]octane scaffold possesses multiple stereocenters. The relative orientation of the aminomethyl group at the C-5 position can be either endo or exo, leading to distinct diastereomers. This stereochemical diversity is a critical consideration in drug design, as different isomers can exhibit vastly different pharmacological profiles and metabolic stabilities. The precise control of stereochemistry during synthesis is therefore paramount for any drug discovery program centered on this scaffold.
Caption: 2D representation of the (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine structure.
Synthesis Strategies for the 6-Oxabicyclo[3.2.1]octane Core
Intramolecular Cyclization Approaches
A common and powerful strategy involves the intramolecular cyclization of a suitably functionalized cyclohexane precursor. For instance, the acid-catalyzed cyclization of a cyclohexene derivative bearing a hydroxyl and an alkenyl group can lead to the formation of the bicyclic ether linkage[3].
Conceptual Experimental Protocol: Acid-Catalyzed Cyclization
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Substrate Preparation: Synthesize a cyclohexene derivative with a hydroxyl group and a pendant alkenyl chain at appropriate positions to facilitate a 6-membered ring closure.
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Cyclization Reaction: Dissolve the substrate in a suitable aprotic solvent (e.g., dichloromethane or toluene).
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Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or a Lewis acid (e.g., BF3·OEt2), to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Purification: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
Caption: General workflow for intramolecular cyclization to form the 6-oxabicyclo[3.2.1]octane core.
Diels-Alder and Cycloaddition Reactions
Another elegant approach to this bicyclic system is through cycloaddition reactions. For example, a [4+3] cycloaddition between a furan derivative and an oxyallyl cation can directly generate the 8-oxabicyclo[3.2.1]octane skeleton, a close isomer of the target scaffold[4]. While not a direct route to the 6-oxa isomer, this highlights the power of cycloaddition strategies in constructing such bridged systems. Palladium-catalyzed [3+4] cycloadditions have also been reported for the synthesis of oxabicyclo[3.2.1]octane skeletons[5].
Physicochemical Properties and Reactivity
The physicochemical properties of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine are dictated by its bicyclic core and the primary amine functionality.
Solubility and Lipophilicity
The presence of the oxygen and nitrogen heteroatoms, capable of hydrogen bonding, suggests that the compound will have some solubility in polar protic solvents. The hydrochloride salt is expected to be water-soluble[6]. The bicyclic hydrocarbon framework, however, contributes to its lipophilicity. The calculated LogP (octanol-water partition coefficient) for a related unsaturated analog, {6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine, is 0.1, indicating a relatively balanced hydrophilic-lipophilic character[7].
Basicity
The primary amine group imparts basic properties to the molecule. The pKa of the conjugate acid is expected to be in the typical range for primary alkylamines, around 10-11. This basicity is a key feature for potential interactions with acidic residues in biological targets and for salt formation to improve aqueous solubility and handling.
Reactivity
The primary amine is the most reactive site for further functionalization. It can undergo a wide range of reactions typical of primary amines, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
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Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
The ether linkage within the bicyclic system is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions.
Spectroscopic Characterization (Predicted)
While specific spectroscopic data for (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine is not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The spectrum would be complex due to the rigid bicyclic system and the presence of multiple diastereotopic protons. Key signals would include a broad singlet for the -NH2 protons (which may exchange with D2O), multiplets for the methine protons adjacent to the oxygen and nitrogen atoms, and a complex pattern of signals for the methylene protons of the cyclohexane and tetrahydrofuran rings.
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¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the nitrogen (CH2NH2) would appear in the range of 40-50 ppm. The carbons flanking the ether oxygen would be deshielded and appear further downfield.
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IR Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹, C-H stretching vibrations for the aliphatic rings just below 3000 cm⁻¹, and a C-O stretching vibration for the ether linkage around 1050-1150 cm⁻¹.
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Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M+) at m/z 141. Fragmentation would likely involve the loss of the aminomethyl group or cleavage of the bicyclic ring system.
Applications in Drug Discovery and Medicinal Chemistry
The 6-oxabicyclo[3.2.1]octane scaffold and its aza-analogs have been explored for a variety of therapeutic applications, highlighting the potential of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine as a building block in drug discovery.
Analgesics and Narcotic Antagonists
Derivatives of the closely related 6-azabicyclo[3.2.1]octane have been synthesized and evaluated for their analgesic and narcotic antagonist activities[8][9]. The rigid bicyclic framework allows for a precise spatial arrangement of pharmacophoric groups, leading to potent interactions with opioid receptors.
Monoamine Reuptake Inhibitors
The 8-azabicyclo[3.2.1]octane (tropane) scaffold is a well-known core structure in compounds that inhibit the reuptake of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. The structural rigidity of these bicyclic systems is crucial for their high affinity and selectivity for the monoamine transporters. While the title compound is a 6-oxa analog, the principle of using a rigid scaffold to orient key functional groups for transporter interaction is applicable.
Antibacterial Agents
Derivatives of 1,6-diazabicyclo[3.2.1]octane have been investigated as antibacterial agents. The unique three-dimensional shape of the bicyclic core can lead to novel modes of interaction with bacterial targets, potentially overcoming existing resistance mechanisms.
Caption: Potential therapeutic applications of the 6-oxabicyclo[3.2.1]octane scaffold.
Safety and Handling
Based on available data for the hydrochloride salt of a related compound, 6-oxa-3-azabicyclo[3.2.1]octane, the following hazard statements may apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[6]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.
Conclusion and Future Directions
(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine, as a representative of the 6-oxabicyclo[3.2.1]octane class of compounds, holds significant promise as a versatile building block for the synthesis of novel drug candidates. The rigid, three-dimensional nature of its core scaffold provides a unique platform for the design of molecules with high affinity and selectivity for a range of biological targets. While specific experimental data for the title compound is sparse, the established chemistry of the parent ring system and its aza-analogs provides a strong foundation for future research. Further exploration into the stereoselective synthesis of its derivatives and a systematic investigation of their structure-activity relationships are warranted to fully unlock the therapeutic potential of this privileged scaffold.
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Figure 1. Chemical structure of (6-Oxabicyclo[3.2.1]octan-5-yl)methanamine.
